

Methyl 2-Fluoro-3-nitrobenzoate physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-Fluoro-3-nitrobenzoate

Cat. No.: B1367517

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **Methyl 2-Fluoro-3-nitrobenzoate**

Abstract

Methyl 2-Fluoro-3-nitrobenzoate (CAS No. 946126-94-9) is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.^[1] Its trifunctionalized structure, featuring a methyl ester, a fluorine atom, and a nitro group, makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.^{[1][2]} This guide provides a comprehensive overview of its core physical properties, methods for their determination, and essential safety protocols, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence solubility, bioavailability, and formulation characteristics. The key physical properties of **Methyl 2-Fluoro-3-nitrobenzoate** are summarized below.

Property	Value	Source(s)
CAS Number	946126-94-9	[3][4]
Molecular Formula	C ₈ H ₆ FNO ₄	[3][4]
Molecular Weight	199.14 g/mol	[3]
Appearance	Pale-yellow to Yellow-brown Solid	[5]
Melting Point	77 - 80 °C	[6]
Boiling Point	310.8 °C (at 760 mmHg)	[4]
Density	1.388 g/cm ³	[4]
Solubility	Slightly soluble in Chloroform and Methanol.[4] Insoluble in water.[7]	
LogP (Octanol/Water)	2.04	[4]
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[4]

Structural and Molecular Identity

Understanding the structure is fundamental to interpreting its properties.

Caption: Chemical structure of **Methyl 2-Fluoro-3-nitrobenzoate**.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a chemical substance. While public domain spectra for this specific compound are not readily available, a theoretical analysis based on its structure provides valuable predictive data for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The three aromatic protons will appear as complex

multiplets in the downfield region (typically δ 7.5-8.5 ppm) due to splitting by each other and by the fluorine atom. The methyl ester protons will appear as a sharp singlet further upfield (typically δ 3.9-4.0 ppm).

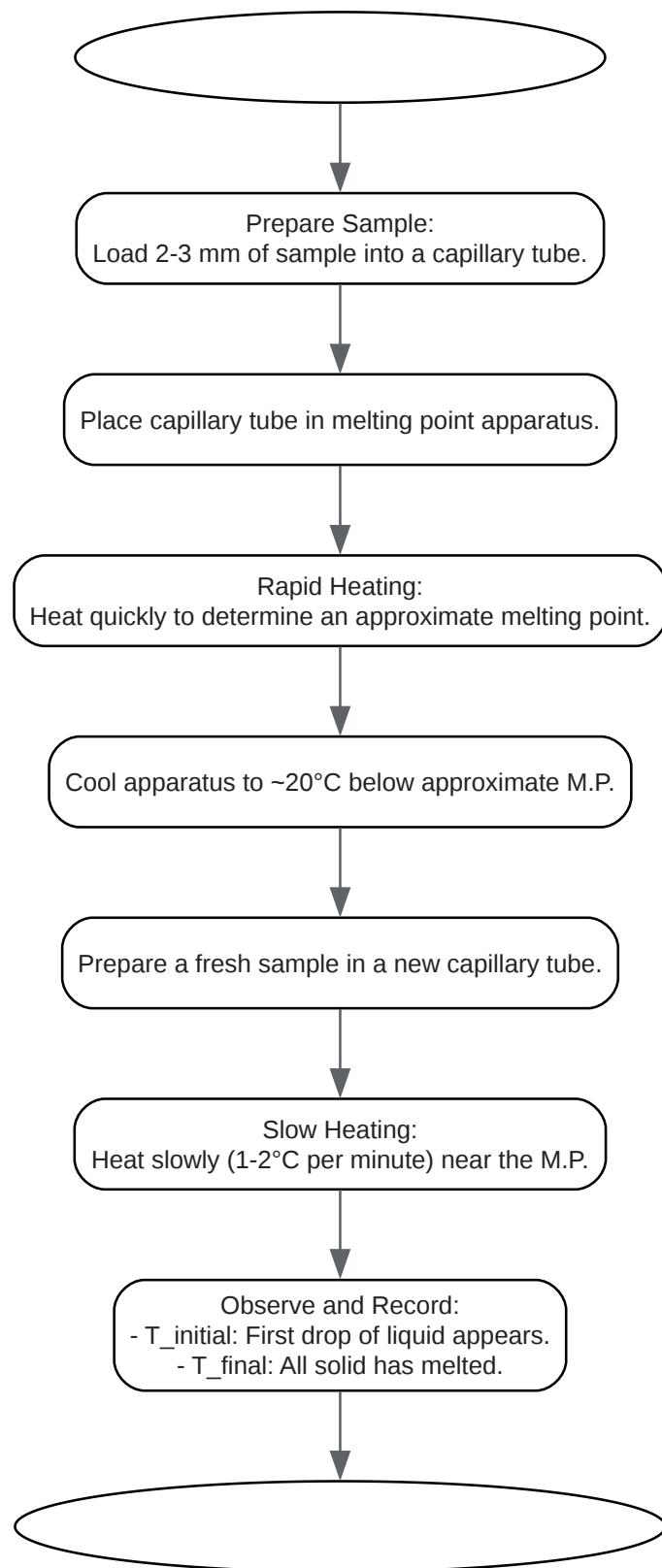
- ^{13}C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the ester will be the most downfield signal (δ ~165 ppm). The aromatic carbons will appear in the δ 110-160 ppm region, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The methyl carbon of the ester will be the most upfield signal (δ ~53 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: C-H stretching of the aromatic ring.
- $\sim 1730\text{ cm}^{-1}$: A strong C=O stretching band for the ester carbonyl group.
- $\sim 1530\text{ cm}^{-1}$ and $\sim 1350\text{ cm}^{-1}$: Strong asymmetric and symmetric stretching bands, respectively, for the nitro (NO_2) group.
- $\sim 1250\text{ cm}^{-1}$: C-O stretching of the ester group.
- $\sim 1200\text{ cm}^{-1}$: C-F stretching band.

Mass Spectrometry (MS)


Electron ionization mass spectrometry would be expected to show a molecular ion peak (M^+) at $m/z = 199$. The isotopic pattern would confirm the presence of one nitrogen atom. Key fragmentation pathways would likely involve the loss of the methoxy group ($-\text{OCH}_3$, $m/z = 31$) to give a fragment at $m/z = 168$, or the loss of the entire methoxycarbonyl group ($-\text{COOCH}_3$, $m/z = 59$) to give a fragment at $m/z = 140$.

Experimental Protocols for Physical Property Determination

The trustworthiness of physical data relies on robust and reproducible experimental methods.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depressed and broadened melting range. A sharp melting range (≤ 2 °C) is indicative of a pure compound.
[6]

[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

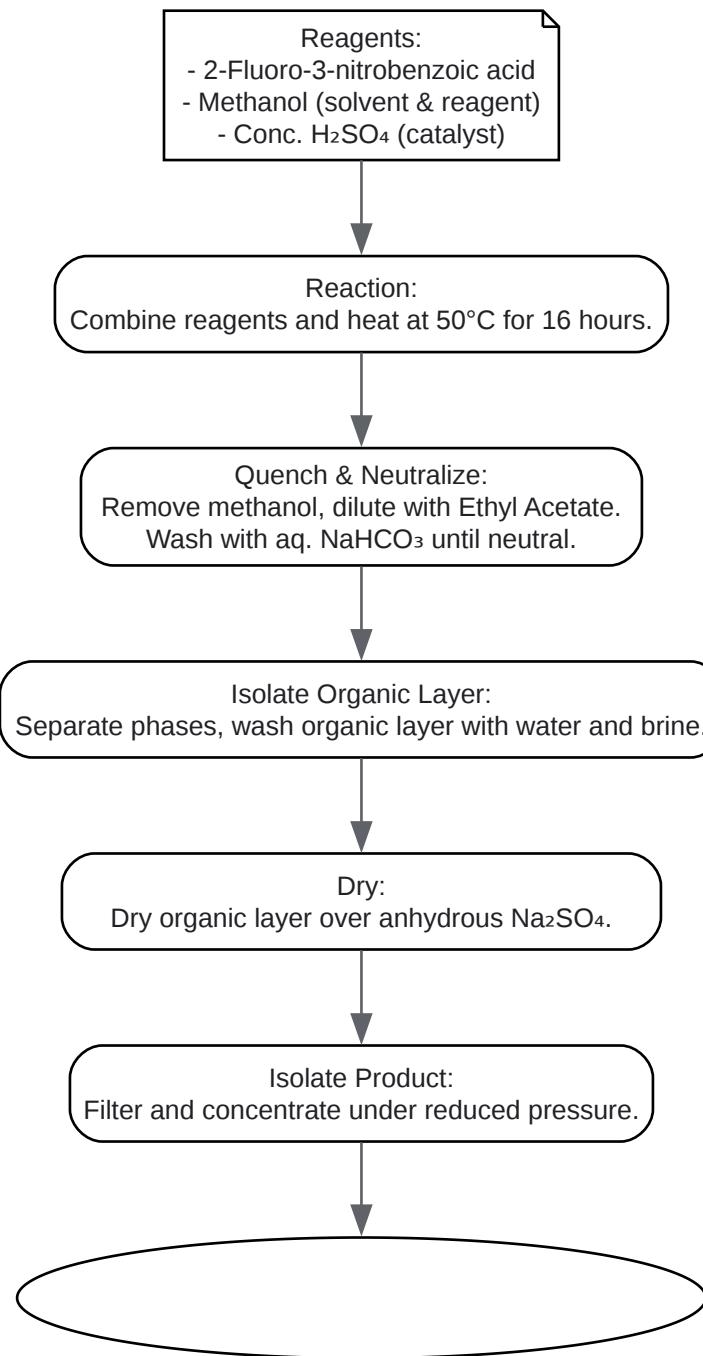
- Sample Preparation: Ensure the **Methyl 2-Fluoro-3-nitrobenzoate** sample is completely dry and finely powdered to ensure uniform heat distribution.[8]
- Loading: Tap the open end of a capillary tube into the sample powder, loading it to a height of 2-3 mm. Pack the sample into the sealed end by dropping the tube through a long glass tube onto a hard surface.[9]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
- Approximate Determination (Optional but Recommended): Heat the sample rapidly to get a rough estimate of the melting point. This saves time during the accurate measurement.
- Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a fresh sample. Heat at a rate of 1-2°C per minute when approaching the expected melting point.[9]
- Data Recording: Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the range).[9]

Solubility Assessment

Causality: The "like dissolves like" principle governs solubility. The polarity of the solute must be matched with the polarity of the solvent to achieve dissolution.[1] **Methyl 2-Fluoro-3-nitrobenzoate** is a moderately polar molecule, hence its slight solubility in moderately polar organic solvents and insolubility in the highly polar water.

Step-by-Step Methodology:

- Preparation: Place approximately 10-20 mg of the solid compound into a clean test tube.
- Solvent Addition: Add the chosen solvent (e.g., water, methanol, chloroform) dropwise, starting with ~0.5 mL.


- Mixing: Vigorously shake or vortex the tube for 10-20 seconds to ensure thorough mixing. [\[10\]](#)
- Observation: Observe the mixture against a light source. A compound is considered soluble if it forms a completely homogeneous solution with no visible solid particles.
- Incremental Addition: If the compound has not dissolved, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, mixing after each addition.
- Classification: Record the compound as "soluble," "slightly soluble," or "insoluble" based on the observations.

Synthesis and Applications in Drug Development

Methyl 2-Fluoro-3-nitrobenzoate is not typically a final drug product but rather a key building block. Its utility stems from the specific arrangement of its functional groups, which allows for sequential and regioselective chemical modifications.

Synthesis Protocol: Fischer Esterification

A common and straightforward method for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Methyl 2-Fluoro-3-nitrobenzoate**.

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-3-nitrobenzoic acid (1.0 eq.) in an excess of methanol (e.g., 10 mL per gram of acid).

- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
- Heating: Stir the reaction mixture at a moderate temperature (e.g., 50°C or reflux) for several hours (e.g., 16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, remove the excess methanol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate.
- Neutralization: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) until the aqueous phase is neutral (ceases effervescence). This step removes the acidic catalyst and any unreacted carboxylic acid.
- Extraction & Drying: Separate the organic layer, wash it with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4).
- Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, which can be used as is or purified further by recrystallization or column chromatography.

Role in Research and Development

This intermediate is valuable because the nitro group can be readily reduced to an amine, which is a key functional group for building a wide array of bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity of a potential drug candidate.^[2] It serves as a starting material for synthesizing compounds with potential anti-inflammatory and anti-tumor properties.^[2]

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. All protocols must be conducted with a thorough understanding of the potential hazards.

GHS Hazard Identification

Methyl 2-Fluoro-3-nitrobenzoate is classified with the following hazards:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.[3]

Recommended Handling Procedures

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear nitrile gloves and a lab coat. Avoid contact with skin.
 - Respiratory Protection: If handling large quantities or if dust is generated, use an appropriate particulate respirator.
- Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Methyl 3-fluoro-2-nitrobenzoate | 1214353-57-7 [chemicalbook.com]
- 3. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-Fluoro-3-nitrobenzoate | lookchem [lookchem.com]
- 5. Methyl 2-fluoro-3-nitrobenzoate | 946126-94-9 [sigmaaldrich.com]
- 6. athabascau.ca [athabascau.ca]
- 7. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. saltise.ca [saltise.ca]
- To cite this document: BenchChem. [Methyl 2-Fluoro-3-nitrobenzoate physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367517#methyl-2-fluoro-3-nitrobenzoate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com